
2-(3-(Fluoromethyl)piperidin-1-yl)butanoic acid
Vue d'ensemble
Description
2-(3-(Fluoromethyl)piperidin-1-yl)butanoic acid, also known as FMBA, is an organic compound that is used for a variety of purposes in scientific research and experiments. It is a fluorinated piperidine derivative, and it is a useful reagent in the synthesis of other compounds.
Applications De Recherche Scientifique
Drug Synthesis and Design
Piperidine derivatives, such as “2-(3-(Fluoromethyl)piperidin-1-yl)butanoic acid”, are crucial in the synthesis of drugs due to their presence in many pharmaceuticals . They serve as building blocks in drug construction, particularly for their pharmacological properties. The fluoromethyl group in the compound can influence the lipophilicity and metabolic stability of potential medications.
Anticancer Agents
Compounds with piperidine structures have been identified to play a role in anticancer therapies . The specific compound may be researched for its efficacy in inhibiting cancer cell growth or metastasis, given the known biological activities of similar piperidine alkaloids.
Neuropharmacology
Due to the structural similarity to neurotransmitters, piperidine derivatives are often explored for their potential effects on the nervous system . This includes research into treatments for neurodegenerative diseases, such as Alzheimer’s, or as components in antipsychotic medication.
Antimicrobial and Antiviral Applications
The piperidine moiety is a common feature in compounds with antimicrobial and antiviral activities . The compound could be part of studies aiming to develop new treatments for infectious diseases, leveraging its structural properties to disrupt microbial or viral processes.
Analgesic and Anti-inflammatory Uses
Piperidine derivatives are known to exhibit analgesic and anti-inflammatory properties . Research into “2-(3-(Fluoromethyl)piperidin-1-yl)butanoic acid” could focus on pain management and inflammation reduction, potentially leading to new therapeutic options.
Antioxidant Properties
Piperidine compounds have shown antioxidant capabilities, which are essential in combating oxidative stress-related diseases . Research might explore the specific antioxidant potential of “2-(3-(Fluoromethyl)piperidin-1-yl)butanoic acid” and its applications in preventing or treating conditions caused by oxidative damage.
Chemical Synthesis and Catalysis
Beyond pharmacological applications, piperidine derivatives are also valuable in chemical synthesis and catalysis . They can act as intermediates or catalysts in various chemical reactions, contributing to the development of new synthetic methodologies.
Propriétés
IUPAC Name |
2-[3-(fluoromethyl)piperidin-1-yl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18FNO2/c1-2-9(10(13)14)12-5-3-4-8(6-11)7-12/h8-9H,2-7H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRXGKMHTSBFOGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1CCCC(C1)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(Fluoromethyl)piperidin-1-yl)butanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[(Ethoxycarbonyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1490021.png)
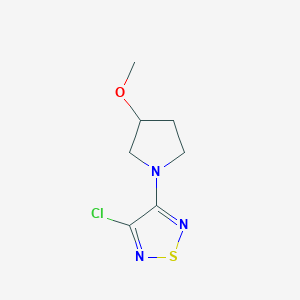
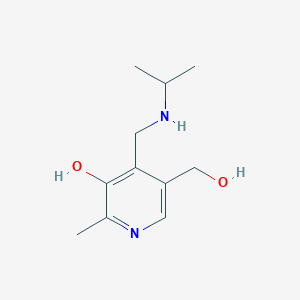


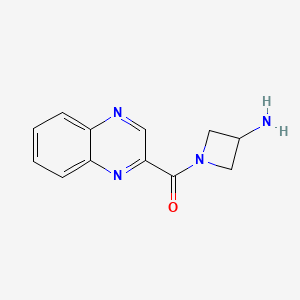
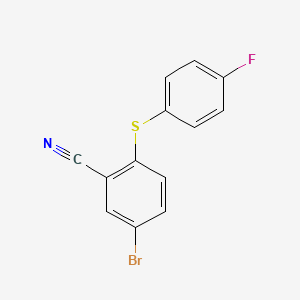
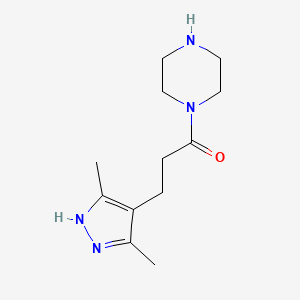
![(1-(Benzo[d]oxazol-2-yl)cyclopropyl)methanamine](/img/structure/B1490032.png)
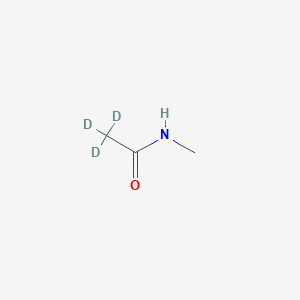
![[1-(Oxolane-2-carbonyl)piperidin-4-yl]methanamine](/img/structure/B1490039.png)
![1-[4-(Aminomethyl)piperidin-1-yl]-2-ethylhexan-1-one](/img/structure/B1490040.png)
![[1-(Oxolane-2-carbonyl)piperidin-3-yl]methanamine](/img/structure/B1490041.png)